Product packaging for LE25 polypeptide(Cat. No.:CAS No. 146409-79-2)

LE25 polypeptide

Cat. No.: B1177694
CAS No.: 146409-79-2
Attention: For research use only. Not for human or veterinary use.
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Description

The LE25 polypeptide is a high-purity research reagent designed for in vitro laboratory studies. It is supplied as "For Research Use Only" (RUO) and is strictly intended for basic scientific research to investigate its properties and potential interactions . This product is not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease in humans or animals, and it must not be administered to humans . Researchers can utilize this reagent in various early-stage research applications, which may include exploring its role in metabolic reprogramming or immune performance, areas where peptide drugs have shown significant research value . Potential mechanisms of action under investigation could involve its interaction with cell signaling pathways or its effects on metabolic processes . As with many recombinant polypeptides, it may also serve as a versatile building block in the development of biomaterials or drug delivery systems due to the customizable nature of such compounds . Each batch is accompanied by documentation to ensure traceability and quality for research purposes. It is the responsibility of the purchasing institution to ensure that the product is used in accordance with all applicable local, state, federal, and international regulations and solely for its intended RUO purpose.

Properties

CAS No.

146409-79-2

Molecular Formula

C11H20N2O2

Synonyms

LE25 polypeptide

Origin of Product

United States

Biological Roles and Physiological Significance of Le25 Polypeptide

Contribution to Abiotic Stress Tolerance

LE25's involvement in abiotic stress tolerance has been demonstrated through its expression patterns and functional studies, including experiments with transgenic organisms. nih.govpsu.eduunc.educaister.comsci-hub.seresearchgate.netnih.govplos.orgnotulaebotanicae.roscispace.com

Role in Cellular Dehydration Tolerance

As a LEA protein, LE25 is inherently linked to cellular dehydration tolerance. nih.govpsu.edueiu.edunih.govcaister.comsci-hub.se LEA proteins are thought to protect cellular components from damage caused by water loss. scirp.orgeiu.eduunc.eduresearchgate.net In vitro studies on other group 4 LEA proteins, such as the cotton D-113 homolog, have shown they can prevent the inactivation of enzymes like lactate (B86563) dehydrogenase (LDH) even after significant water loss (up to 99%), suggesting a protective role during dehydration. researchgate.netplos.org While direct in vitro studies specifically on LE25's protection of LDH during dehydration were not explicitly found in the search results, the shared characteristics with other group 4 LEA proteins support this potential function. researchgate.netnih.govplos.org LEA proteins may act as molecular shields, stabilize protein structure, and protect membrane integrity during dehydration. nih.govresearchgate.netresearchgate.net

Involvement in Osmotic Stress Response

LE25 expression is induced by water stress and abscisic acid (ABA) accumulation, which are key components of the osmotic stress response in plants. nih.govpsu.eduresearchgate.net Osmotic stress, caused by changes in solute concentration, can lead to cellular dehydration. frontiersin.orgpressbooks.pub Overexpression of the tomato LE25 gene in Saccharomyces cerevisiae (yeast) was shown to improve growth performance under salt stress conditions, which involves an osmotic component. nih.govplos.orgnotulaebotanicae.ro However, this improved growth was not observed in a medium with sorbitol, another osmotic agent, suggesting a more specific role in tolerance to ionic stress rather than general osmotic stress in this context. nih.gov Despite this, the induction of LE25 by water stress and ABA indicates its general involvement in the plant's response to conditions that cause osmotic stress. nih.govpsu.eduresearchgate.net

Impact on Salinity Tolerance Mechanisms

LE25 has been shown to contribute to salinity tolerance. nih.govpsu.educaister.comsci-hub.seresearchgate.net Salinity stress involves both osmotic stress due to high solute concentration and ionic toxicity from excess salts like sodium and chloride. nih.govresearchgate.netnih.gov Ectopic expression of the tomato LE25 gene in yeast increased tolerance to high salt concentrations (e.g., 1.2 M NaCl). caister.comnih.govnotulaebotanicae.roscispace.com This suggests a protective function against the effects of high salt levels. It has been hypothesized that LE25, being highly hydrophilic, might act by sequestering ions that accumulate during dehydration and could damage cellular components. nih.govresearchgate.net

Modulation of Freezing Tolerance in Plant Systems

LE25 has also been implicated in freezing tolerance. nih.govpsu.educaister.com Freezing stress in plants often involves cellular dehydration as extracellular ice crystals form, increasing the solute concentration outside the cells. nih.govpressbooks.pub Overexpression of the tomato LE25 gene in yeast increased the survival rate after freezing stress. unc.educaister.comnih.gov While tomato itself is chilling-sensitive and does not cold acclimate effectively, the expression of Le25 in tomato leaves and roots in response to water stress and ABA suggests a link between dehydration-related proteins and cold tolerance mechanisms. nih.govunc.edu Homologs of LE25 are considered candidates for freezing tolerance genes in plants that do cold acclimate. unc.edu

Response to Desiccation in Embryogenesis

LE25, as a LEA protein, is known to accumulate to high levels during the late stages of seed development, a period characterized by significant desiccation. nih.govnih.govscirp.orgscirp.orgunc.educaister.comsci-hub.se This accumulation is correlated with the ability of seeds to tolerate severe dehydration. scirp.orgscirp.org The expression of Le25 transcripts has been observed to accumulate maximally in dry seeds and during the mid-maturation stage of embryos, even in the absence of exogenous stress. psu.edu This developmental regulation highlights its crucial role in preparing the embryo for survival in a dehydrated state. scirp.orgscirp.org

Functional Expression Patterns

The expression of the Le25 gene has been studied in various plant tissues and under different stress conditions. In tomato, Le25 is expressed in leaves and roots in response to water stress and ABA accumulation. nih.govresearchgate.netnih.gov Transcript levels of group 4 LEA proteins, including LE25, accumulate during the late stage of seed development and in response to stress conditions such as drought, salinity, cold, and wounding. researchgate.net Studies in sunflower have shown similar expression patterns for homologs of LE25, with maximal accumulation in dry seeds and during embryo mid-maturation, and lower levels in vegetative tissues in response to osmotic stress and ABA treatments. psu.edu This indicates that LE25 expression is regulated both developmentally during embryogenesis and in response to environmental stresses.

Data Tables

Based on the search results, the following table summarizes some key findings regarding the function of LE25 in transgenic yeast:

Organism Expressing LE25Stress ConditionObserved EffectSource
Saccharomyces cerevisiae1.2 M NaCl (Salinity)Improved growth performance, shortened lag phase. nih.govnotulaebotanicae.ro
Saccharomyces cerevisiae2 M Sorbitol (Osmotic)No growth improvement observed. nih.gov
Saccharomyces cerevisiaeFreezing StressIncreased survival rate. nih.gov
Saccharomyces cerevisiaeHigh-Temperature StressNo increased survival rate observed. nih.gov

Detailed Research Findings

Detailed research has focused on the association of LE25 and other LEA proteins with stress tolerance. For instance, the expression of the tomato Le25 gene, encoding a group 4 LEA protein (LEA D113), in yeast increased tolerance to high salt and freezing, but not to high osmolarities caused by sorbitol. caister.comnih.gov This suggests that while LE25 provides protection under certain osmotic conditions (like salinity), its mechanism might be more specific than a general osmoprotectant role against all types of osmotic stress. The hydrophilic nature of LEA proteins and their ability to potentially sequester ions or stabilize cellular structures during water deficit are key hypotheses regarding their protective mechanisms. nih.govresearchgate.netresearchgate.net Studies on the structure of LEA proteins suggest they are largely unstructured in solution but can fold upon drying or interaction with membranes, which may be crucial for their function in a dehydrated cellular environment. scirp.orgresearchgate.netnih.gov

Temporal and Spatial Accumulation during Plant Development

LEA proteins, including those in group 4 like LE25, are characteristically stored in the dry seed. csic.es Their presence in vegetative tissues is typically restricted to situations of osmotic stress. csic.es Transcripts of group 4 LEA proteins, such as LE25 in tomato (Solanum lycopersicum), have been observed to accumulate in leaves. researchgate.netscirp.org In Arabidopsis vegetative tissues, transcripts of group 4 LEA proteins also accumulate in response to water-deficit treatments. researchgate.net

PvLEA-18, a protein from bean (Phaseolus vulgaris) considered a member of a new family of LEA proteins related to group 4, accumulates during late embryogenesis. csic.es Its transcript is present in the dry embryo and endosperm of bean seeds. csic.es Interestingly, PvLEA-18 transcript and protein also accumulate in different organs of bean seedlings during water stress, and even in well-irrigated seedlings in regions with more negative water and osmotic potentials, such as the growing region of the hypocotyl. csic.es

Induced Expression under Stress Conditions

LE25 transcripts have been shown to accumulate in tomato leaves in response to water deficit and abscisic acid (ABA). researchgate.netscirp.org Similarly, transcripts of group 4 LEA proteins in Arabidopsis vegetative tissues accumulate under water-deficit conditions. researchgate.net

More broadly, transcripts from group 5 LEA proteins accumulate in response to various stress conditions, including drought, UV light, salinity, cold, and wounding. scirp.org Group 2 LEA proteins accumulate during seed desiccation and in response to water deficit induced by drought, low temperature, or salinity. scirp.org While most group 2 members accumulate in all tissues upon water deficit, some show preferential responses to specific stress conditions, such as low temperatures. scirp.org Expression of group 3 LEA proteins has also been observed in response to dehydration, salinity, and low temperatures, with some members responding to hypoxia or high light. scirp.org

Studies on rice (Oryza sativa) have indicated that abiotic stresses, including drought and salinity, regulate gene expression at both transcriptional and posttranscriptional levels. researchgate.net Posttranscriptional stabilization has been observed for abscisic acid- and water stress-regulated genes like le25 and his1-s. researchgate.net

Here is a summary of stress conditions inducing LEA protein expression based on the provided text:

LEA GroupStress ConditionsPlant Species Mentioned
Group 4Water deficit, ABATomato, Arabidopsis
Group 5Drought, UV light, Salinity, Cold, WoundingNot specified
Group 2Seed desiccation, Drought, Low temperature, SalinityNot specified
Group 3Dehydration, Salinity, Low temperatures, Hypoxia, High lightCotton
LE25Water deficit, ABATomato
PvLEA-18Water deficit, ABABean
le25Abscisic acid, Water stressRice

Expression in Specific Plant Tissues and Cell Types

Information regarding the distribution of group 4 LEA proteins, including LE25, in different plant tissues is scarce. researchgate.net However, PvLEA-18, a related protein, has been detected in the dry embryo and endosperm of bean seeds. csic.es In bean seedlings, PvLEA-18 accumulates in different organs and specifically in regions with more negative water and osmotic potentials, such as the growing region of the hypocotyl. csic.es

Immunohistochemical localization of PvLEA-18 showed its presence in the nucleus and cytoplasm of all cell types, with higher accumulation in the epidermis and vascular cylinder tissues, particularly in protoxylem cells and root meristematic tissues. csic.es A similar localization but higher abundance was observed in water-stressed seedlings. csic.es

While not specific to LE25, studies on Arabidopsis leaves using single-cell RNA sequencing have revealed the transcriptional landscape of various cell types, including mesophyll, epidermis, and vasculature, and their responses to mild drought stress. ugent.benih.gov This highlights the potential for understanding tissue- and cell type-specific expression of stress-responsive proteins like LEA proteins.

Molecular Mechanisms of Action for Le25 Polypeptide

Proposed Mechanisms for Cellular Protection

The LE25 polypeptide, identified in plants as CLE25, is a critical signaling molecule involved in the response to environmental stressors, particularly drought. researchgate.net Its protective effects at the cellular level are thought to arise from a combination of mechanisms that collectively enhance cellular resilience. These proposed mechanisms include regulating ion movement, protecting protein integrity, and maintaining cellular hydration.

Ion Sequestration Hypothesis

The ion sequestration hypothesis posits that the this compound plays a role in managing intracellular ion concentrations. Proper ion homeostasis is a fundamental requirement for all organisms, as it is essential for compensating for the negative charges of macromolecules, maintaining electroneutrality, and establishing cell turgor and volume. nih.gov Under stress conditions, the energy required to maintain this balance is substantial. nih.govfrontiersin.org

The signaling pathway initiated by LE25 has been observed to enhance the accumulation of cytosolic calcium ions (Ca²⁺). researchgate.net This modulation of a key secondary messenger suggests a direct influence on the cell's ion management systems. While not "sequestration" in the sense of isolating and storing ions, this controlled accumulation is a critical part of the stress response signaling cascade.

Maintaining ion homeostasis is crucial for plant survival during stress. In response to drought, for instance, plants activate defense mechanisms to accumulate water and potassium (K⁺). nih.gov The LE25 signaling pathway contributes significantly to this process. Perception of the LE25 peptide induces the production of abscisic acid (ABA), a key plant hormone in stress responses. researchgate.net This hormonal signaling leads to the closure of stomata, which reduces water loss and helps maintain the appropriate concentration of ions like K⁺ and chloride (Cl⁻) necessary for osmotic adjustment within leaf cells. researchgate.netnih.gov This adjustment is a key process that allows cells to retain water under desiccating conditions. nih.gov

Table 1: Research Findings on CLE25 Signaling in Drought Stress Response

Component Role in Stress Response Outcome
CLE25 Peptide Root-derived signal for water deficit Travels from roots to shoots
BAM1/3 Receptors Perceive the CLE25 signal in leaves Initiate downstream signaling
Cytosolic Ca²⁺ Accumulation is enhanced upon CLE25 perception Acts as a secondary messenger
Abscisic Acid (ABA) Production is induced by the signaling cascade Promotes stomatal closure

| Stomata | Pores on the leaf surface | Closure reduces water loss and helps maintain ion balance |

Molecular Chaperone Activity

Another proposed mechanism for LE25's protective function is molecular chaperone activity. Molecular chaperones are essential proteins that help maintain proteostasis (protein homeostasis) by assisting in the proper folding of other proteins and preventing them from aggregating, especially under stress conditions that can cause proteins to misfold. nih.govyoutube.com While direct chaperone activity for LE25 has not been definitively demonstrated, its role in stress tolerance makes this a plausible function. Stress conditions can lead to the exposure of hydrophobic surfaces on proteins, which can cause them to clump together into non-functional and often toxic aggregates. youtube.com Chaperones work by recognizing and binding to these exposed surfaces, preventing aggregation and allowing the protein to refold correctly. youtube.com

Protein aggregation can cause cellular artifacts and significantly hamper the biological activity of essential proteins. gbiosciences.com A key function of molecular chaperones is to prevent this process. nih.gov By binding to unstable, non-native proteins, chaperones can inhibit the formation of both amorphous and fibrillar aggregates. nih.gov This action is critical under cellular stress, where the risk of protein misfolding and aggregation is significantly higher. The prevention of aggregation ensures that proteins remain soluble and available for their biological functions. gbiosciences.com

Water Binding and Retention Properties

Given LE25's established role in drought response, it is hypothesized that the polypeptide possesses intrinsic water-binding and retention properties. The ability of a protein to bind water is influenced by its amino acid composition; high proportions of acidic and basic amino acids can enhance water-binding capacity. nih.gov Polypeptides involved in hydration and stress tolerance often have structures that allow them to interact favorably with water molecules. For example, some intrinsically disordered proteins remain soluble in aqueous solutions by keeping their hydrophobic side chains surrounded by ordered water molecules. nih.gov By binding and organizing water molecules at the cellular level, LE25 could act as a humectant, helping to maintain cellular hydration and turgor during periods of water scarcity.

Table 2: Summary of this compound's Proposed Cellular Protection Mechanisms

Mechanism Hypothesized Function Cellular Benefit
Ion Homeostasis Modulates intracellular ion concentrations (e.g., Ca²⁺) and triggers ABA-mediated stomatal closure. Maintains osmotic balance and reduces water loss, enhancing drought tolerance.
Molecular Chaperone Activity Stabilizes proteins and prevents their aggregation under stress. Protects the proteome from stress-induced damage, preserving cellular functions.

| Water Binding & Retention | Interacts with and organizes water molecules at the molecular level. | Contributes to cellular hydration and helps mitigate the effects of desiccation. |

Amelioration of Drought Stress Effects

The this compound is a key mobile signal that transmits information about water deficiency from the roots to the leaves, thereby enhancing the plant's tolerance to drought. nih.govnih.gov Under dehydration stress, the expression of the CLE25 gene is significantly increased in the root vasculature. nih.govnih.govnih.gov The resulting LE25 peptide is then transported through the vascular tissues to the leaves. nih.govmaxapress.comjst.go.jp

Upon reaching the leaves, the LE25 peptide initiates a signaling cascade that culminates in the increased biosynthesis of the phytohormone abscisic acid (ABA). nih.govjst.go.jp Specifically, LE25 induces the expression of 9-cis-epoxycarotenoid dioxygenase 3 (NCED3), a gene encoding a key enzyme in the ABA synthesis pathway. nih.govnih.govmdpi.com The subsequent accumulation of ABA in the leaves triggers the closure of stomata, the microscopic pores on the leaf surface responsible for gas exchange. nih.govjst.go.jpresearchgate.net This stomatal closure is a critical water-conservation mechanism, as it reduces water loss through transpiration, thus enhancing the plant's resistance to dehydration. nih.govresearchgate.net

Studies in cotton have demonstrated that the exogenous application of a synthesized 12-amino-acid CLE25 peptide (CLE25p) significantly enhances drought tolerance. mdpi.comrepec.org This enhanced tolerance is correlated with measurable changes in key physiological and biochemical markers. mdpi.comrepec.org

Protection of Cellular Structures from Desiccation

The primary mechanism by which the this compound protects cellular structures from desiccation is indirect, stemming from its role in initiating stomatal closure. nih.govresearchgate.net By preventing excessive water loss, the LE25-ABA signaling axis helps maintain cellular turgor and prevents the damaging consequences of dehydration, such as plasmolysis and the concentration of intracellular solutes. nih.gov Maintaining water homeostasis is crucial for the structural integrity of cell walls, membranes, and the conformation of proteins and nucleic acids. nih.gov In plants where the CLE25 gene is non-functional, ABA does not accumulate sufficiently in the leaves, leading to a failure to withstand dehydration. jst.go.jp

Membrane Stabilization

Drought stress induces oxidative damage, which can severely compromise the integrity of cellular membranes through lipid peroxidation. The action of the this compound contributes to membrane stabilization, primarily as a downstream effect of its role in enhancing drought tolerance and mitigating oxidative stress. repec.org By activating the plant's defense mechanisms, LE25 helps protect membranes from the degradative processes that occur during severe water deficit.

Interactions with Cellular Components

The function of the this compound is mediated through its interaction with specific cellular receptors and its influence on downstream signaling pathways that regulate gene expression and cellular chemistry.

Potential Interactions with Transcription Factors

The this compound exerts its influence on gene expression through a receptor-mediated signaling pathway that ultimately involves transcription factors. mdpi.com In leaves, the LE25 peptide is recognized by membrane-bound receptors, specifically the BARELY ANY MERISTEM (BAM) receptor-like kinases. nih.govresearchgate.netresearchgate.net The binding of LE25 to its receptors initiates an intracellular signal transduction cascade. mdpi.com

Comparative transcriptome analyses have revealed that the CLE25-mediated signaling pathway is primarily involved in defense response and phytohormone signaling. mdpi.comrepec.org This strongly implies that the signal is transduced to the nucleus, where it modulates the activity of various transcription factors. For instance, the upregulation of the NCED3 gene is a direct consequence of this pathway, indicating that transcription factors responsive to the CLE25 signal bind to the promoter region of NCED3 to activate its expression. nih.govmdpi.com Furthermore, CLE signaling pathways are known to interact with transcription factors like those from the WRKY family, which are widely involved in abiotic stress responses. researchgate.net

Relationship to Redox System Homeostasis

The this compound plays a significant role in maintaining cellular redox homeostasis during drought stress. repec.org Oxidative stress, characterized by an imbalance between the production of ROS and the plant's ability to detoxify them, is a major component of drought-induced damage. The level of malondialdehyde (MDA), a product of lipid peroxidation, is a common indicator of oxidative stress. repec.org

Research has shown that the application of the LE25 peptide enhances a plant's antioxidant capacity. repec.org Plants treated with CLE25p exhibit increased activity of key ROS-scavenging enzymes, including superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). repec.org Concurrently, these plants show a reduction in MDA content, indicating less oxidative damage to cellular membranes. repec.org This modulation of the antioxidant system demonstrates that the LE25 signaling pathway is directly linked to the regulation of redox homeostasis, which is a critical component of its ability to confer drought tolerance. repec.orgresearchgate.net

Genetic Regulation and Transcriptional Control of Le25 Polypeptide Expression

Transcriptional Regulation by Abscisic Acid (ABA)

The phytohormone Abscisic Acid (ABA) is a primary and central regulator of LE25 gene expression. ABA signaling pathways are activated in response to environmental cues like drought and high salinity, leading to the accumulation of ABA in plant tissues. nih.gov This increase in ABA concentration triggers a signaling cascade that results in the transcriptional activation of numerous stress-responsive genes, including LE25. nih.gov

Research has consistently shown that the expression of many LEA protein genes is induced by the application of exogenous ABA. researchgate.net This response is mediated by specific cis-acting regulatory elements within the promoter region of these genes, known as ABA-Responsive Elements (ABREs). nih.govnih.gov Transcription factors, such as those from the bZIP family (termed ABFs, or ABRE-binding factors), recognize and bind to these ABRE motifs. nih.gov This binding event is a key step in initiating the transcription of the downstream gene, leading to the synthesis of the LE25 polypeptide. The accumulation of LE25 and other LEA proteins helps protect cellular structures from damage during periods of water deficit. nih.govnih.gov

Table 1: Key Regulatory Elements and Transcription Factors in ABA-Dependent LE25 Regulation

ComponentTypeFunctionReference
Abscisic Acid (ABA)Phytohormone (Signaling Molecule)Primary signal that initiates the stress-response pathway leading to LE25 expression. nih.gov
ABRE (ABA-Responsive Element)Cis-regulatory ElementA specific DNA sequence (containing an ACGT core) in the gene promoter that acts as a binding site for transcription factors. nih.govnih.gov
ABF (ABRE-Binding Factor)Transcription Factor (bZIP family)Binds to the ABRE motif to activate the transcription of the LE25 gene. nih.gov

ABA-Independent Regulatory Pathways

While ABA is a dominant regulator, evidence suggests that the expression of stress-responsive genes can also be controlled through ABA-independent pathways. oup.comresearchgate.net These pathways allow the plant to mount a defense against stress even in the absence of ABA accumulation or to fine-tune the stress response through alternative signaling molecules. In rice, for instance, LEA proteins have been categorized into both ABA-dependent and ABA-independent groups. oup.com

Studies on tomato have revealed that under combinations of stresses, a significant number of genes are regulated through ABA-independent systems. researchgate.net These alternative pathways may involve other phytohormones or signaling cascades that converge on the promoters of stress-responsive genes like LE25. One of the most well-characterized ABA-independent pathways involves the DREB family of transcription factors, which respond directly to physical stress signals such as cold and dehydration. nih.gov

Upstream Regulatory Elements and Transcription Factor Binding Sites

The promoter region, located upstream of the LE25 gene's coding sequence, is a critical hub for transcriptional control. This DNA segment contains various short, specific sequences known as cis-acting regulatory elements. researchgate.netresearchgate.net These elements function as docking sites for transcription factors, which are the proteins that ultimately control whether and to what extent the gene is transcribed. nih.gov

Genome-wide analyses of the LEA gene family in tomato have confirmed that their promoter regions are rich in cis-acting elements associated with phytohormone responses and abiotic stress. nih.gov The most prominent of these for ABA-mediated regulation is the ABRE. nih.gov However, other elements are also crucial for integrating different stress signals.

Table 2: Major Cis-Acting Elements in Stress-Responsive Gene Promoters

Cis-ElementCore SequenceFunctionAssociated PathwayReference
ABRE (ABA-Responsive Element)ACGTBinding site for ABF/AREB transcription factors.ABA-Dependent nih.gov
DRE/CRT (Dehydration-Responsive Element / C-Repeat)A/GCCGACBinding site for DREB/CBF transcription factors.Primarily ABA-Independent frontiersin.orgnih.gov

Dehydration-Responsive Element-Binding (DREB) proteins are a major family of transcription factors that play a pivotal role in ABA-independent stress signaling. frontiersin.org These proteins bind to a specific cis-acting element known as the Dehydration-Responsive Element (DRE), also called the C-Repeat (CRT), which has a core sequence of A/GCCGAC. nih.govnih.gov

The interaction between DREB proteins and the DRE/CRT element is a key mechanism for activating a suite of downstream genes, including many LEA protein genes, in response to drought, high salinity, and cold. researchgate.net Research in tomato has identified a family of SlDREB genes that are activated by various stresses. frontiersin.org In vitro assays have confirmed that tomato DREB proteins can specifically bind to the universal DRE motif. researchgate.net Therefore, it is highly probable that DREB transcription factors directly regulate the expression of the LE25 gene by binding to DRE/CRT sites within its promoter, providing a distinct but convergent pathway for stress-induced activation.

Gene Families Encoding LE25-Related Polypeptides

The this compound is a member of the large and diverse Late Embryogenesis Abundant (LEA) protein gene family. nih.gov LEA proteins were first identified for their high levels of accumulation during the late stages of seed development but were later found to be induced in vegetative tissues in response to dehydration-related stresses. nih.gov

Genome-wide studies in tomato (Solanum lycopersicum) have identified approximately 60 LEA genes. nih.gov Based on conserved domains and phylogenetic relationships, these genes are classified into several distinct subfamilies or groups. nih.govresearchgate.netnih.gov The this compound belongs to one of these subfamilies within the broader LEA classification. The LEA_2 group is the largest subfamily in tomato. nih.govnih.gov This diversity allows the plant to produce a wide array of protective proteins, each potentially with a specialized role or location of action in mitigating cellular stress.

Table 3: Classification of the LEA Gene Family in Solanum lycopersicum

LEA Subfamily/GroupGeneral CharacteristicsReference
LEA_1A recognized group within the LEA classification. researchgate.net
LEA_2The largest subfamily of LEA genes found in the tomato genome. nih.govnih.gov
LEA_3A distinct cluster of LEA proteins. researchgate.net
LEA_4A well-defined subfamily within the LEA family. researchgate.net
LEA_5A recognized group within the LEA classification. researchgate.net
DehydrinAlso known as the LEA_D11 family, characterized by conserved K-segments. researchgate.net
SMP (Seed Maturation Protein)A group of proteins associated with seed development and stress response. researchgate.net

Note: The classification and number of members in each group can vary slightly based on the specific genomic analysis and annotation criteria used.

Research Methodologies and Model Systems for Studying Le25 Polypeptide

Heterologous Expression Systems for Functional Analysis

Heterologous expression involves introducing the gene encoding LE25 polypeptide into an organism where it is not naturally found. This allows for the production of the protein in controlled environments and facilitates the study of its function in a new biological context.

Overexpression in Transgenic Yeast (e.g., Saccharomyces cerevisiae)

Transgenic yeast, such as Saccharomyces cerevisiae, is a common model system for studying the functional characterization of proteins like LE25. sci-hub.semdpi.com Overexpression of LEA proteins, including LE25, in yeast has been shown to confer tolerance to various stresses, such as salt and freezing. sci-hub.sescispace.com Studies have found that LE25 can protect yeast cells under freezing stress. sci-hub.se The ease of genetic manipulation and well-characterized genetics of S. cerevisiae make it a suitable host for such studies. mdpi.com

Expression in Prokaryotic Systems (e.g., E. coli)

Prokaryotic systems, particularly Escherichia coli (E. coli), are widely used for the expression of recombinant proteins due to their fast growth kinetics and well-established genetic tools. nih.govnih.gov While E. coli is a popular choice for heterologous protein production, challenges can arise, and optimizing expression conditions is often necessary. nih.govscielo.br Expression vectors containing inducible promoters, such as those regulated by IPTG or arabinose, are commonly used to control the production of recombinant proteins in E. coli. nih.govbiorxiv.org Some systems allow for the co-expression of multiple proteins, which can be useful for studying protein interactions. biorxiv.org

Introduction into Transgenic Plants (e.g., Tobacco, Arabidopsis)

Introducing LE25 into transgenic plants like tobacco (Nicotiana tabacum) and Arabidopsis thaliana allows researchers to investigate its effects on stress tolerance in a plant-specific context. researchgate.netsci-hub.senih.gov Transgenic plants expressing LEA proteins have demonstrated enhanced tolerance to abiotic stresses, including salt and freezing. researchgate.netsci-hub.se For instance, overexpression of certain LEA proteins in Arabidopsis has resulted in increased tolerance to freezing stress. sci-hub.se Various techniques, including Agrobacterium-mediated transformation and direct gene transfer methods like particle bombardment and electroporation, are used to create transgenic plants. uoanbar.edu.iqsciensage.info

In Vitro Studies on LE25 Functionality

In vitro studies provide a controlled environment to examine the specific functions of this compound outside of a living organism.

Assays for Stress Tolerance (e.g., salt, freezing tolerance in culture)

In vitro assays are employed to directly measure the protective effects of LE25 under stress conditions. These assays can include evaluating the survival or viability of cells or biological molecules in the presence of stressors like high salt concentrations or freezing temperatures. sci-hub.seresearchgate.net Studies on transgenic yeast expressing LE25 have utilized survival assays to demonstrate improved tolerance to freezing stress. sci-hub.se In vitro studies using cultured plant tissues or cells can also assess responses to salt stress, observing changes in factors like proline accumulation or root growth. nih.gov

Characterization of Protein Interactions

Understanding how LE25 interacts with other proteins and molecules is crucial for elucidating its protective mechanisms. In vitro methods are used to characterize these interactions. Techniques such as co-immunoprecipitation coupled with mass spectrometry (co-IP/MS), crosslinking mass spectrometry (XL-MS), and pull-down assays are utilized to identify protein-protein interactions. creative-proteomics.com These methods help to map the network of proteins with which LE25 associates, providing insights into its cellular functions. The study of peptide-protein interactions is a key area in understanding biological processes and can involve analyzing various non-covalent forces like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. mdpi.comlabster.com

Protein Folding and Stability Assessments in Response to Stress

Studies on LEA proteins, including those in Group 4 like LE25, suggest they play a protective role during cellular dehydration and other stress conditions, potentially by safeguarding enzymatic function and preventing protein aggregation. uniprot.orgnih.gov This protective function is closely linked to their effects on protein folding and stability. Under dehydrating conditions, some LEA proteins have been observed to undergo structural changes, adopting more folded conformations, such as alpha-helical structures, as water content decreases. nih.gov This conformational flexibility and the ability to interact with other proteins are hypothesized to be central to their function as molecular shields or chaperones, preventing the deleterious aggregation of cellular proteins that can occur during stress. uniprot.org Functional studies, often employing heterologous expression systems like yeast, have demonstrated that expression of LE25 can confer improved resistance to stresses such as high salinity and freezing, indicating a role in maintaining cellular stability under these conditions. univ-lille.frnih.gov

Molecular Biology Techniques

Molecular biology techniques are fundamental to understanding the genetic basis, expression patterns, and functional elements of this compound.

Gene Cloning and Sequencing

The study of this compound begins with the identification and isolation of the gene encoding it. Gene cloning techniques are used to isolate the specific DNA sequence corresponding to the LE25 gene from the tomato genome or cDNA libraries. This typically involves using restriction enzymes and ligation to insert the gene into a suitable vector (e.g., a plasmid) for amplification in host organisms like Escherichia coli. Subsequent sequencing of the cloned gene allows for the determination of its nucleotide sequence, including the coding region, regulatory elements, and intron/exon boundaries. While specific detailed methodologies for cloning and sequencing the LE25 gene in tomato were not extensively detailed in the provided context, these standard molecular biology procedures are prerequisite steps for downstream analyses such as expression studies and mutational analysis.

Transcript and Protein Accumulation Analysis

Analyzing the accumulation levels of LE25 mRNA transcript and LE25 protein is crucial for understanding its regulation and role in stress response. Studies have shown that LE25 transcript levels increase in tomato leaves in response to water deficit and abscisic acid (ABA) treatment. nih.govuniprot.orgnih.gov This indicates transcriptional regulation of the LE25 gene under these stress conditions.

Techniques for measuring transcript accumulation include Northern blotting, quantitative polymerase chain reaction (qPCR), DNA microarrays, and RNA-Seq. qPCR is a widely used method for quantifying mRNA transcripts due to its sensitivity and ability to measure multiple transcripts simultaneously.

Protein accumulation can be analyzed using methods such as Western blotting, ELISA, and spectrophotometric assays like Bradford or Lowry tests, or UV absorbance at 280nm. univ-lille.fr Western blotting, which involves separating proteins by SDS-PAGE and then using specific antibodies for detection, has been used to analyze the accumulation pattern of LEA proteins. univ-lille.fr These techniques allow researchers to correlate protein levels with specific developmental stages or environmental conditions.

Table 1: Examples of Techniques for Transcript and Protein Analysis

AnalyteCommon Techniques
TranscriptNorthern Blotting, qPCR, Microarrays, RNA-Seq
ProteinWestern Blot, ELISA, Bradford Assay, Lowry Assay, UV Absorbance

Mutational Analysis to Identify Functional Domains

Mutational analysis is a powerful approach to identify specific regions or amino acid residues within the this compound that are essential for its function. Site-directed mutagenesis allows researchers to introduce specific changes (point mutations, insertions, or deletions) into the LE25 gene. By expressing these mutated versions of LE25 and observing the effects on protein function (e.g., stress tolerance, chaperone activity, protein interaction), researchers can infer the role of the altered region or residue. While the provided search results discuss mutational analysis in the context of other proteins to delineate functional domains, and mention that different regions of LEA proteins may contribute to their protective roles, specific detailed studies on mutational analysis of this compound itself to map its functional domains were not found in the provided snippets. However, this technique remains a standard approach for investigating the structure-function relationship of proteins like LE25.

Bioinformatic and Theoretical Modeling Approaches

Bioinformatic and theoretical modeling approaches are indispensable for analyzing the sequence characteristics of this compound and predicting its structural and functional properties.

Sequence Analysis and Motif Identification

The classification of LEA proteins into different groups, including Group 4 to which LE25 belongs, is largely based on similarities in their amino acid sequences and the presence of conserved motifs. nih.govnih.gov Sequence analysis involves comparing the amino acid sequence of LE25 with other known proteins to identify homologous proteins and determine evolutionary relationships.

Motif identification involves searching for recurring patterns or conserved sequences within the this compound sequence and across different LEA proteins. These motifs often represent regions with specific structural or functional roles. For Group 4 LEA proteins, characteristic motifs have been identified, such as motif 1 located at the N-terminal region. nih.gov Bioinformatic tools and databases are used to perform these analyses, aiding in the prediction of protein properties like hydrophilicity and the potential for intrinsic disorder, which are notable features of many LEA proteins, including LE25. nih.gov The highly hydrophilic nature and high glycine (B1666218) content of LEA proteins are biochemical properties that can be inferred from their amino acid composition analysis. nih.gov

Comparative Analysis and Evolutionary Perspectives of Le25 Polypeptide

Comparison with Other LEA Protein Groups (e.g., HVA1, COR15am)

LEA proteins are classified into several groups based on their amino acid sequences, conserved motifs, and phylogenetic relationships. nih.govscirp.orgnih.govkrishisanskriti.org While significant sequence similarity is not always found between members of different groups, they share characteristics such as high hydrophilicity and a high content of glycine (B1666218) and other small amino acids. scirp.orgfrontiersin.orgnih.gov

LE25 is often classified within the LEA4 group. nih.govias.ac.inresearchgate.net Comparisons with other LEA protein groups, such as HVA1 (Group 3) and COR15am (a processed form of COR15A, often considered a dehydrin or Group 2 LEA protein), reveal both shared protective functions and distinct characteristics.

HVA1: HVA1, a Group 3 LEA protein from barley, is well-studied for its role in conferring tolerance to drought and salt stress in transgenic plants like rice and wheat. bu.edu.egnih.govfrontiersin.orgnih.gov It is characterized by an 11-amino acid repeating motif. scirp.orgnih.gov Studies have shown that overexpression of HVA1 can lead to increased stress tolerance, maintaining higher growth rates and improved recovery under stress conditions. nih.gov HVA1 has been reported to function as a hydrating buffer, sequestering ions, assisting in protein renaturation, and acting as a chemical chaperone. bu.edu.eg

COR15am: COR15am, derived from the Arabidopsis COR15A protein, is a chloroplast-targeted protein known for its cryoprotective activity, particularly in stabilizing chloroplast membranes during freezing. nih.govoup.comtandfonline.comunc.edu While it is highly hydrophilic and remains soluble upon boiling, it is characterized by a 13-amino acid sequence repeated imperfectly. unc.edu Unlike some other LEA proteins, COR15am's primary function appears to be membrane stabilization rather than direct enzyme stabilization in vivo. oup.comtandfonline.com

LE25: The tomato LE25 protein, classified in the LEA4 group, has been shown to increase tolerance to high salinity and freezing stress when expressed in yeast. ias.ac.infrontiersin.orgunc.edunih.gov This suggests a role in protecting cells against osmotic stress and freezing temperatures. Research indicates that LE25 does not necessarily protect against low water potentials per se but specifically confers tolerance to high salinity and freezing. unc.edu

While HVA1 and LE25 have demonstrated roles in salt tolerance, COR15am is particularly noted for its cryoprotective function. ias.ac.infrontiersin.orgnih.govnih.govunc.edunih.gov These differences in specific protective activities highlight the functional diversity within the LEA protein family, despite their shared general role in stress tolerance.

A comparative overview of these LEA protein groups is presented in the table below:

LEA Protein GroupExample ProteinOrganismKey Characteristics/MotifsPrimary Stress Tolerance Role(s)Cellular Localization (Examples)
Group 3HVA1Barley11-amino acid repeating motifDrought, SalinityProtein bodies (seeds) nih.gov
Group 2 (Dehydrin)COR15amArabidopsis13-amino acid imperfect repeat, K-segment nih.govnih.govunc.eduFreezingChloroplast stroma nih.govoup.comnih.gov
Group 4LE25TomatoNo specific conserved motif mentioned nih.govSalinity, FreezingNot explicitly localized in search results for LE25, but LEA proteins can be cytoplasmic or nuclear krishisanskriti.org

Evolutionary Conservation of LEA Proteins across Diverse Taxa

LEA proteins are remarkably conserved across a wide range of organisms, reflecting their fundamental importance in adaptation to water-limiting conditions. frontiersin.orgnih.govtandfonline.comnih.gov This conservation is observed in their presence across different kingdoms and their shared biochemical properties, such as high hydrophilicity and the ability to adopt structural conformations upon dehydration. scirp.orgfrontiersin.org

Presence in Vascular and Nonvascular Plants

LEA proteins were initially discovered in the late stages of seed development in cotton and have since been found widely distributed throughout the plant kingdom. frontiersin.orgkrishisanskriti.org They are present in both vascular plants (angiosperms, ferns) and nonvascular plants (mosses, algae). frontiersin.org Their accumulation in vegetative tissues of plants in response to water limitation further underscores their conserved role in stress tolerance mechanisms across diverse plant lineages. frontiersin.orgkrishisanskriti.orgnih.gov

Occurrence in Fungi, Algae, and Microbes

Beyond the plant kingdom, LEA or LEA-like proteins have been identified in fungi, algae, and various bacterial species. nih.govfrontiersin.orgresearchgate.net In these organisms, their expression is also correlated with tolerance to water limitation and other environmental stresses. frontiersin.orgnih.govresearchgate.net For instance, Group II LEA proteins have been identified in algae, fungi, and cyanobacteria. nih.gov The presence of these proteins in such diverse microbial life highlights an ancient evolutionary origin and a conserved function in cellular protection under dehydrative stress.

Identification in Anhydrobiotic Animals

A compelling aspect of LEA protein evolution is their presence in anhydrobiotic animals – organisms capable of surviving almost complete dehydration by entering a reversible state of suspended animation. frontiersin.orgnih.govresearchgate.netplos.org These animals include nematodes, tardigrades, rotifers, and some arthropods. researchgate.net In these organisms, LEA proteins accumulate during desiccation and are thought to play a crucial role in protecting cellular structures and preventing protein aggregation. nih.govresearchgate.netplos.org While tardigrades also possess other unique heat-soluble proteins involved in anhydrobiosis, LEA proteins or LEA-like proteins have been identified and are considered part of their desiccation tolerance machinery. plos.orgbiorxiv.org This indicates a convergent evolution of utilizing LEA proteins for desiccation tolerance in both plants and certain animal lineages.

Relationship to Other Stress-Responsive Proteins

LEA proteins are part of a broader network of stress-responsive proteins that are induced in organisms facing adverse environmental conditions. nih.govias.ac.intandfonline.comresearchgate.net These proteins work collectively to prevent or repair cellular damage caused by stresses such as drought, salinity, cold, and heat. nih.govkrishisanskriti.orgnih.gov

Other categories of stress-responsive proteins include heat shock proteins (HSPs), antifreeze proteins, and enzymes involved in detoxification and osmotic adjustment. nih.govnih.govresearchgate.net While LEA proteins primarily function in protecting macromolecules and membranes from damage caused by dehydration and freezing, other stress proteins have complementary roles. For example, HSPs act as molecular chaperones, assisting in protein folding and preventing aggregation under heat stress. nih.govnih.gov Antifreeze proteins inhibit ice crystal formation.

The expression of LEA genes is often regulated by stress-responsive transcription factors, such as Dehydration Responsive Element Binding (DREB) proteins, which play a pivotal role in activating the expression of numerous stress-inducible genes. researchgate.net This indicates an interconnected regulatory network where LEA proteins are key components of a coordinated stress response alongside other protective proteins. The accumulation of LEA proteins, often induced by signals like abscisic acid (ABA), is a common adaptive mechanism observed in conjunction with the upregulation of other stress-related pathways. nih.govias.ac.inbu.edu.egnih.gov

Future Research Directions and Open Questions Regarding Le25 Polypeptide

Elucidating the Precise Molecular Mechanisms of Action in Vivo

Although LEA proteins are broadly thought to protect cellular components during dehydration stress, the exact molecular mechanisms by which LE25 functions in vivo remain to be fully elucidated. Proposed roles for LEA proteins, including potentially LE25, include ion scavenging, preventing protein aggregation, and stabilizing membranes nlc-bnc.cascirp.orgnih.govresearchgate.net. However, the specific interactions and biochemical processes mediated by LE25 within plant cells under stress conditions are not yet completely understood. Future research should aim to precisely map the molecular events influenced by LE25 accumulation, potentially utilizing advanced techniques such as in vivo imaging, protein-ligand interaction studies, and detailed biochemical assays under simulated and actual stress conditions.

Identifying Novel Interacting Partners and Signaling Networks

Understanding how LE25 interacts with other proteins and components within cellular signaling networks is crucial for comprehending its regulatory role and functional execution during stress responses. While LEA proteins in general may act as molecular chaperones, specific direct interacting partners for LE25 in plants have not been definitively identified nih.gov. Investigating protein-protein interactions involving LE25 using techniques like co-immunoprecipitation followed by mass spectrometry or yeast two-hybrid screens could reveal novel components of the stress response pathways in which LE25 participates. Furthermore, exploring its integration into known signaling cascades, particularly those involving ABA and water deficit, is a critical area for future research.

Detailed Structural Characterization of LE25 under Stress Conditions

LEA proteins, including those in group 4, are often characterized by their highly hydrophilic nature and can exist as intrinsically disordered proteins in solution researchgate.netscirp.org. However, they are hypothesized to undergo conformational changes, potentially adopting more ordered structures like alpha-helices, in response to dehydrating conditions or in the presence of specific binding partners researchgate.netscirp.org. Detailed structural characterization of LE25 under various stress conditions (e.g., dehydration, high salinity, freezing) using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and potentially cryo-electron microscopy could provide critical insights into how its structure relates to its protective function. Understanding these structural dynamics is key to deciphering its mechanism of action.

Q & A

Q. What experimental approaches are recommended to quantify LE25 polypeptide expression under abiotic stress conditions?

To study LE25 expression, researchers should combine molecular and biochemical methods. For mRNA quantification, qRT-PCR with primers specific to the LE25 gene is essential, using RNA extracted from stressed tissues (e.g., drought-exposed tomato leaves or developing seeds) . Protein detection requires antibodies against LE25 for Western blotting, supplemented with stress induction protocols (e.g., controlled dehydration or exogenous ABA application). Hydroponic systems with precise stressor titration can isolate specific abiotic factors (e.g., salinity, osmotic stress). Include controls such as unstressed tissues and ABA-deficient mutants to validate stress-specific induction .

Q. How does the structural composition of LE25 influence its functional role in stress adaptation?

LE25 is a hydrophilic, 9.3 kDa polypeptide devoid of cysteine and tryptophan, which suggests a role in stabilizing cellular components under stress without forming disulfide bonds . Its homology to late embryogenesis-abundant (LEA) proteins implies a mechanism involving water replacement or membrane protection during dehydration. Computational modeling (e.g., molecular dynamics simulations) can predict its interaction with membranes or nucleic acids. Experimental validation might include circular dichroism to assess conformational changes under varying hydration levels .

Q. What are the organ-specific expression patterns of LE25, and how should experimental designs account for this variability?

LE25 mRNA accumulates predominantly in drought-stressed vegetative organs (e.g., leaves) and developing seeds, while its paralog, LE4, shows leaf-specific expression . Researchers must standardize tissue sampling protocols (e.g., harvesting leaves at consistent developmental stages) and include organ-specific controls. Comparative studies should use in situ hybridization or tissue-specific promoters fused to reporter genes (e.g., GUS) to map spatial expression .

Advanced Research Questions

Q. How can contradictions in LE25 expression data across studies be systematically addressed?

Discrepancies often arise from differences in stress induction protocols (e.g., dehydration rate, ABA concentration) or tissue-specific responses. To resolve these:

  • Perform meta-analyses of published datasets, stratifying results by experimental conditions (e.g., stress duration, tissue type).
  • Use orthogonal validation methods (e.g., ELISA alongside Western blotting) to confirm protein levels.
  • Conduct time-course experiments to capture dynamic expression profiles, ensuring sampling intervals align with stress-response kinetics .

Q. What methodologies are suitable for investigating the regulatory divergence between LE25 and LE4 genes?

Comparative analysis should focus on:

  • Promoter analysis : Identify cis-regulatory elements (e.g., ABA-responsive elements [ABREs]) using chromatin immunoprecipitation (ChIP) or promoter deletion constructs.
  • Epigenetic profiling : Assess DNA methylation or histone modification patterns near LE25 and LE4 loci under stress.
  • Transcriptomic datasets : Integrate RNA-seq data from public repositories (e.g., NCBI SRA) to compare co-expression networks and transcription factor binding .

Q. What experimental strategies can elucidate LE25’s interaction with RNA polymerase complexes, as suggested by its use in RdRp assays?

The LE25 RNA template has been used in RdRp activity assays to study viral polymerase mechanisms . To explore LE25’s endogenous role:

  • Pull-down assays : Use recombinant LE25 protein to identify interacting partners (e.g., RNA-binding proteins) in stressed plant extracts.
  • Functional knockouts : Apply CRISPR-Cas9 to generate LE25 mutants and assess impacts on RNA metabolism (e.g., alternative splicing under stress).
  • Single-molecule imaging : Employ fluorescence correlation spectroscopy (FCS) to visualize LE25-RNA interactions in real-time .

Q. How can researchers address challenges in quantifying LE25 in complex tissues with high background noise?

  • Fractionation : Separate cytoplasmic, nuclear, and organellar fractions to isolate LE25-enriched compartments.
  • Tandem mass spectrometry (MS/MS) : Use isotopic labeling (e.g., SILAC) for precise quantification in proteomic workflows.
  • Immunodepletion : Remove abundant proteins (e.g., RuBisCO) from plant extracts prior to analysis .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Citations
mRNA QuantificationqRT-PCR, RNA-seq, in situ hybridization
Protein DetectionWestern blotting, ELISA, immunohistochemistry
Stress InductionHydroponic systems, controlled dehydration chambers, exogenous ABA application
Interaction StudiesCo-IP, yeast two-hybrid, molecular dynamics simulations
Epigenetic RegulationChIP-seq, bisulfite sequencing, ATAC-seq

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.